molecular formula C30H27ClN4O3 B14125307 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14125307
M. Wt: 527.0 g/mol
InChI Key: SNRCPPRLWINUIH-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with chloro, phenyl, and pyrazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the chloro and phenyl groups, and the construction of the pyrazole ring. Common synthetic routes may include:

    Formation of Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Chloro and Phenyl Groups: Electrophilic aromatic substitution reactions can be used to introduce chloro and phenyl groups onto the quinoline core.

    Construction of Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant, which have anti-inflammatory and anti-obesity effects, respectively.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C30H27ClN4O3

Molecular Weight

527.0 g/mol

IUPAC Name

6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37)

InChI Key

SNRCPPRLWINUIH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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